N-prop-2-enylcyclopentanecarboxamide
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Overview
Description
N-prop-2-enylcyclopentanecarboxamide is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a cyclopentane ring attached to a carboxamide group, with a prop-2-enyl substituent on the nitrogen atom. Cyclopentane derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enylcyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with prop-2-enylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Another method involves the use of cyclopentanone as a starting material. Cyclopentanone can be converted to cyclopentanecarboxylic acid through a series of oxidation reactions. The resulting acid is then reacted with prop-2-enylamine under similar conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-enylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The prop-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
N-prop-2-enylcyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-prop-2-enylcyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-prop-2-enylcyclopentanecarboxamide can be compared with other cyclopentane derivatives such as cyclopentanecarboxylic acid and cyclopentylamine. While these compounds share a similar cyclopentane core, the presence of different functional groups imparts unique chemical and biological properties. For example, cyclopentanecarboxylic acid is primarily used in oxidation reactions, while cyclopentylamine is more commonly involved in reduction and substitution reactions.
List of Similar Compounds
- Cyclopentanecarboxylic acid
- Cyclopentylamine
- Cyclopentanone
- Cyclopentane-1,3-dione
Properties
IUPAC Name |
N-prop-2-enylcyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-7-10-9(11)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCDOQPIDBIQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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